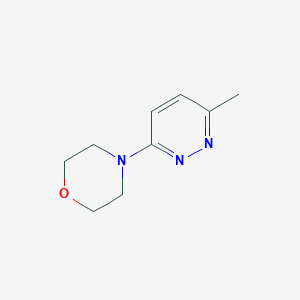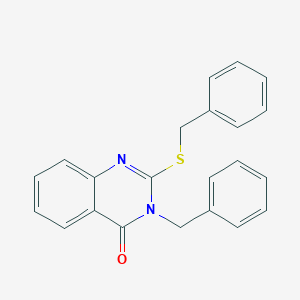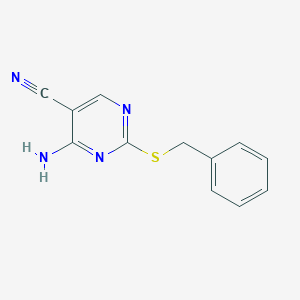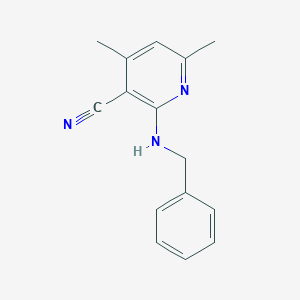
4-(6-methylpyridazin-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-methylpyridazin-3-yl)morpholine is an organic compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The morpholine moiety in this compound consists of a six-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively. This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methylpyridazin-3-yl)morpholine typically involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with morpholine to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-methylpyridazin-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives of the pyridazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridazine derivatives, and substituted morpholine derivatives .
Applications De Recherche Scientifique
4-(6-methylpyridazin-3-yl)morpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-(6-methylpyridazin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic nucleotides and subsequent physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the morpholine moiety.
Pyridazinone: Contains a keto functionality and exhibits different pharmacological activities.
Morpholine: A simpler compound without the pyridazine ring, used in various industrial applications
Uniqueness
4-(6-methylpyridazin-3-yl)morpholine is unique due to the combination of the pyridazine and morpholine moieties, which imparts distinct physicochemical properties and biological activities. This dual functionality makes it a valuable compound for drug discovery and development .
Propriétés
IUPAC Name |
4-(6-methylpyridazin-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-8-2-3-9(11-10-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVWGEGKIOGXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B276794.png)
![N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B276795.png)
![14-bromo-15-hydroxy-5-oxa-17-thia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16),12,14-pentaen-9-one](/img/structure/B276800.png)
![Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B276808.png)
![Ethyl 2-{[(diethylamino)acetyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276809.png)
![N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B276817.png)
![ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate](/img/structure/B276825.png)

![Ethyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B276832.png)


![2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)
![ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276840.png)
![ethyl 4-amino-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B276841.png)
